molecular formula C10H9N3O2 B1320577 Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate CAS No. 58419-67-3

Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate

Cat. No. B1320577
CAS RN: 58419-67-3
M. Wt: 203.2 g/mol
InChI Key: WGTOWCFVKCJKGQ-UHFFFAOYSA-N
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Description

“Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain three nitrogen atoms .


Synthesis Analysis

The synthesis of “Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate” and its derivatives has been reported in the literature . The structures of these compounds were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate” can be determined using techniques such as NMR and MS analysis . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

“Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate” and its derivatives have been evaluated for their reactivity in various chemical reactions . For instance, some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate” can be determined using various analytical techniques. For instance, its melting point is reported to be between 167 - 169 degrees Celsius .

Scientific Research Applications

Anticancer Research

Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown promising inhibitory activities against cancer cell lines such as MCF-7 and HCT-116 . Notably, certain derivatives exhibited potent cytotoxicity with IC50 values lower than those of reference drugs, while also demonstrating selectivity by having minimal effects on normal cells . This suggests their potential use in developing more effective and less toxic cancer therapies.

Proteomics Research

In the field of proteomics, Methyl 4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate is utilized for its biochemical properties. It serves as a building block in the synthesis of peptides and proteins for research purposes, aiding in the understanding of protein structure and function .

Antimicrobial Activity

The triazole ring, a component of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate, is known for its antimicrobial properties. Compounds featuring the triazole moiety are explored for their antibacterial and antifungal activities, which is crucial in the development of new antibiotics and antifungal medications .

Electrochemical Applications

Derivatives of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate have been studied for their electrochemical properties. Research indicates potential applications in electrochromic and optical devices, where these compounds can undergo redox reactions and change color in response to electrical stimuli .

Coordination Chemistry

The triazole derivatives are also significant in coordination chemistry, where they act as ligands that can bind to metals. This property is essential for creating complex structures with metals for various applications, including catalysis and materials science .

Drug Design and Development

The structural features of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate make it a valuable scaffold in drug design. Its ability to form hydrogen bonds and interact with biological targets facilitates the development of new drugs with improved pharmacokinetic and pharmacodynamic profiles .

Synthesis of Novel Compounds

The versatility of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate allows for its use in the synthesis of a wide range of novel compounds. These new molecules are then screened for various biological activities, expanding the repertoire of potential therapeutic agents .

Sustainable Chemistry

Recent advances have leveraged Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate in sustainable chemistry practices. For instance, its derivatives have been synthesized through metal-free processes, highlighting an environmentally friendly approach to chemical synthesis .

Safety and Hazards

“Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate” may pose certain safety hazards. It is recommended to handle this compound with appropriate protective measures .

Future Directions

The future research directions for “Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate” could include further exploration of its potential applications, particularly in the field of medicine . More studies are needed to fully understand its mechanism of action and to optimize its properties for specific applications .

properties

IUPAC Name

methyl 4-(1,2,4-triazol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)8-2-4-9(5-3-8)13-7-11-6-12-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTOWCFVKCJKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594746
Record name Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate

CAS RN

58419-67-3
Record name Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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